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Compound of Interest

Compound Name: Gefitinib-d6

Cat. No.: B593861 Get Quote

Gefitinib-d6 is a deuterated form of Gefitinib, an established antineoplastic agent.[1][2] This

stable isotope-labeled analog serves as a crucial internal standard for the precise quantification

of Gefitinib in biological matrices through mass spectrometry and liquid chromatography.[3] Its

application is pivotal in therapeutic drug monitoring, pharmacokinetic analyses, and metabolic

research, ensuring accuracy and reliability in experimental outcomes.[3]

Core Chemical Properties
Gefitinib-d6 is characterized by the incorporation of six deuterium atoms in the propoxy-

morpholino side chain.[4] This isotopic labeling provides a distinct mass difference from the

parent compound, Gefitinib, without significantly altering its chemical behavior, making it an

ideal internal standard.[5]
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Property Value Source

CAS Number 1228664-49-0 [6]

Molecular Formula C22H18D6ClFN4O3 [3][6][7][8]

Molecular Weight 452.9 g/mol [4][6]

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-

methoxy-6-(3-

morpholinopropoxy-

1,1,2,2,3,3-d6)quinazolin-4-

amine

[3]

Synonyms

Iressa-d6, ZD1839-d6, N-(3-

Chloro-4-fluorophenyl)-7-

methoxy-6-[3-(4-

morpholinyl)propoxy]-4-

quinazolinamine-d6

[2][5]

Physical Appearance A solid [6]

Purity
≥99% deuterated forms (d1-

d6)
[6][9]

Solubility

DMF: 20 mg/ml, DMSO: 20

mg/ml, DMSO:PBS (pH 7.2)

(1:1): 0.5 mg/ml, Ethanol: 0.3

mg/ml

[6]

Chemical Structure
The molecular architecture of Gefitinib-d6 is based on a quinazoline core. The deuterium

labeling is specifically located on the propoxy linker of the morpholine side chain.

Gefitinib-d6 Molecular Structure

Experimental Protocols
Quantification by GC- or LC-MS
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Gefitinib-d6 is primarily intended for use as an internal standard for the quantification of

gefitinib by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-

Mass Spectrometry (LC-MS).[1][6]

Methodology:

Sample Preparation: A known concentration of Gefitinib-d6 is spiked into the biological

sample (e.g., plasma, tissue homogenate) containing an unknown quantity of Gefitinib.

Extraction: The analyte (Gefitinib) and the internal standard (Gefitinib-d6) are extracted from

the biological matrix using an appropriate solvent or solid-phase extraction technique.

Chromatographic Separation: The extracted sample is injected into a GC or LC system to

separate Gefitinib and Gefitinib-d6 from other components.

Mass Spectrometric Detection: The separated compounds are introduced into a mass

spectrometer. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both

Gefitinib and Gefitinib-d6.

Quantification: The ratio of the peak area of Gefitinib to the peak area of Gefitinib-d6 is

calculated. This ratio is then used to determine the concentration of Gefitinib in the original

sample by comparing it to a standard curve generated with known concentrations of Gefitinib

and a constant concentration of Gefitinib-d6.

Synthesis of Gefitinib
While specific synthesis protocols for Gefitinib-d6 are proprietary, the synthesis of the parent

compound, Gefitinib, has been described. One such method involves a four-step process

starting from 2,4-dichloro-6,7-dimethoxyquinazoline, with reaction temperatures not exceeding

55°C and avoiding chromatographic purifications.[10] Another approach details the synthesis of

Gefitinib derivatives, which could be adapted for the deuterated version.[11]

Mechanism of Action and Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

[5][12] It competitively binds to the adenosine triphosphate (ATP)-binding site within the

intracellular domain of the receptor, thereby inhibiting autophosphorylation and blocking
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downstream signaling cascades.[12][13] The overexpression of EGFR is a common feature in

several human carcinomas, leading to increased cell proliferation and survival.[12] By inhibiting

EGFR, Gefitinib effectively suppresses these malignant processes.[12] The deuterated form,

Gefitinib-d6, is instrumental in studies that investigate the pharmacokinetics and efficacy of

Gefitinib in targeting this pathway.

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and

survival.[14] Upon activation by ligands such as epidermal growth factor (EGF), EGFR initiates

several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT

pathways.[13][15]
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EGFR Signaling Pathway Inhibition by Gefitinib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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